molecular formula C9H11BrO2 B173349 1-(5-Bromo-2-methoxyphenyl)ethanol CAS No. 16602-17-8

1-(5-Bromo-2-methoxyphenyl)ethanol

Cat. No. B173349
CAS RN: 16602-17-8
M. Wt: 231.09 g/mol
InChI Key: WNRYFLFXINLLKQ-UHFFFAOYSA-N
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Description

“1-(5-Bromo-2-methoxyphenyl)ethanone” is a compound with the molecular formula C9H9BrO2 . It has a molecular weight of 229.07 g/mol . It’s also known by other names such as “5-Bromo-2-methoxyacetophenone” and "ethanone, 1-(5-bromo-2-methoxyphenyl)-" .


Synthesis Analysis

The synthesis of similar compounds often involves acetylation protection on the phenolic hydroxyl using acetic anhydride, followed by bromination under the catalysis of iron powder, and finally deacetylation .


Molecular Structure Analysis

The compound has a 2D structure and a 3D conformer . The IUPAC name is “1-(5-bromo-2-methoxyphenyl)ethanone” and it has an InChI code and a Canonical SMILES representation .


Physical And Chemical Properties Analysis

The compound “1-(5-Bromo-2-methoxyphenyl)ethanone” has a molecular weight of 229.07 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 . It also has an Exact Mass of 227.97859 g/mol and a Monoisotopic Mass of 227.97859 g/mol .

Scientific Research Applications

1. Metabolic Analysis and Pathways

The compound "1-(5-Bromo-2-methoxyphenyl)ethanol" and its structural variants have been a subject of metabolic analysis. For instance, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), structurally similar to the compound , has been studied for its in vivo metabolism in rats. Identified metabolites include 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and others, highlighting the compound's involvement in complex metabolic pathways (Kanamori et al., 2002). This study provides insights into the metabolic transformations that compounds structurally related to "1-(5-Bromo-2-methoxyphenyl)ethanol" may undergo in biological systems.

2. Enzymatic Biocatalysis

Enantiopure forms of structurally related compounds, such as (S)-1-(4-methoxyphenyl) ethanol, have been synthesized using biocatalysts like Lactobacillus senmaizuke. This process was optimized using the Box–Behnken design-based model, demonstrating the potential of enzymatic systems in synthesizing and manipulating compounds structurally akin to "1-(5-Bromo-2-methoxyphenyl)ethanol" for pharmaceutical applications (Kavi et al., 2021).

3. Chemical Synthesis and Modification

The compound has also been a focus in chemical synthesis studies, where its structural analogs have been modified to yield various derivatives with potential pharmaceutical applications. For instance, the synthesis of 1-(6-Methoxy-2-naphthyl)ethanol from 2-methoxynaphthalene was achieved with a high yield, illustrating the compound's flexibility for chemical modifications and its potential in drug synthesis (Shuai, 2003).

Applications in Pharmaceutical Synthesis

1. Pharmaceutical Intermediate Synthesis

The compound and its derivatives have been employed as intermediates in the synthesis of pharmaceuticals. For instance, the enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol, structurally related to "1-(5-Bromo-2-methoxyphenyl)ethanol", has significant implications in the production of various drug intermediates, such as antihistamines and cycloalkyl[b]indoles (Kavi et al., 2021).

2. Chiral Building Blocks for Bioactive Compounds

Enantiomerically enriched forms of the compound have been identified as crucial chiral building blocks for the synthesis of bioactive compounds. This highlights the role of "1-(5-Bromo-2-methoxyphenyl)ethanol" and its derivatives in the development of new, potentially therapeutic molecules (Fuglseth et al., 2006).

Safety And Hazards

The compound “1-(5-Bromo-2-methoxyphenyl)ethanone” should be stored in a sealed, dry environment at room temperature . It has a GHS07 pictogram and the signal word “Warning”. Hazard statements include H315, H319, and H335 .

Future Directions

The compound “(S)-1-(3′-Bromo-2′-methoxyphenyl)ethanol” is a key precursor for the synthesis of Lusutrombopag , indicating potential applications in the pharmaceutical industry.

properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRYFLFXINLLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501902
Record name 1-(5-Bromo-2-methoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-methoxyphenyl)ethanol

CAS RN

16602-17-8
Record name 1-(5-Bromo-2-methoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An oven dried 500 mL flask, was charged under nitrogen with (S)-2-methyl-CBS-oxazaborolidine 1M in toluene (2.18 mL) and dissolved in CH2Cl2 (100 mL). Me2-BH3 (13.10 mL, 26.20 mmol) was then added and cooled reaction to −30° C. then stirred for 15 minutes. 5-Bromo-2-methoxyacetophenone (5 g, 21.83 mmol) was dissolved in CH2Cl2 (10 mL) and slowly added via addition funnel to the previous solution. The resulting reaction was stirred at −30° C. for 1 hour. The solution was carefully quenched with MeOH, the solvent was removed in vacuo and the residue was purified by flash column chromatography (20% EtOAc in hexanes) to provide the desired product (5 g, 100%) as a clear oil. 1H NMR (400 MHz, CDCl3): δ 1.47 (d, J=6.41 Hz, 3H), 2.44 (d, J=5 Hz, 1H), 3.84 (s, 3H), 5.03–5.11 (m, 1H), 6.74 (d, J=8.7 Hz, 1H), 7.33 (dd, J=8.7, 2.5 Hz, 1H), 7.48 (d, J=2.5 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
100%

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